5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-fluorophenyl group at position 2 and a 2-(2-ethoxyphenyl)-5-methyloxazole moiety at position 5 via a methyl linker. Its complexity arises from the interplay of these substituents, which influence physicochemical properties, target binding, and metabolic stability .
Properties
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-3-32-23-7-5-4-6-19(23)24-27-21(16(2)33-24)15-29-12-13-30-22(25(29)31)14-20(28-30)17-8-10-18(26)11-9-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBTLZOHQKQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C27H26N4O5
Molecular Weight : 486.528 g/mol
CAS Number : 1358201-01-0
The structure of the compound features a pyrazolo[1,5-a]pyrazin core with substituents that may influence its biological activity, particularly in targeting specific enzymes or pathways involved in cancer progression.
Synthesis
The synthesis of pyrazole derivatives typically involves multi-step reactions including cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in available literature, but similar compounds have been synthesized using methods such as:
- Condensation Reactions : Between appropriate aldehydes and hydrazines.
- Cyclization : Involving the formation of the pyrazole ring through cyclization of substituted phenyl groups.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer properties. For instance:
- EGFR Inhibition : Some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. A related compound demonstrated an IC₅₀ of 0.07 μM against EGFR, comparable to established inhibitors like erlotinib .
- Antiproliferative Assays : Compounds structurally similar to this compound have exhibited high antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .
The mechanism by which these compounds exert their biological effects often includes:
- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Disruption of Cell Cycle : Interfering with the normal cell cycle progression leading to cell death.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antiproliferative Activity :
- EGFR Inhibition Study :
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a class of pyrazolo-pyrazinone derivatives, which are structurally diverse. Key analogs include:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve binding to aromatic pockets compared to chlorine .
- Oxazole vs.
- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases lipophilicity, which may affect membrane permeability but could reduce solubility .
Physicochemical Properties
- Solubility : The hydroxylmethyl group in ’s compound likely improves aqueous solubility, whereas the target’s ethoxy and methyl groups prioritize lipid solubility .
- Melting Point : Analogs like those in (MP: 252–255°C) suggest high thermal stability due to aromatic stacking, a trait shared with the target compound .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of oxazole and pyrazole intermediates. Key steps include:
- Step 1 : Condensation of 2-ethoxyphenylacetamide with chloroacetyl chloride to form the oxazole ring .
- Step 2 : Coupling the oxazole intermediate with a pre-synthesized pyrazolo[1,5-a]pyrazinone scaffold via alkylation or nucleophilic substitution .
- Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., K₂CO₃ for deprotonation) are critical. Chromatography (silica gel or HPLC) ensures purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 486.528 for C₂₇H₂₆N₄O₅) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and identifies byproducts .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry .
- Stability : Incubate at 37°C over 24–72 hours; monitor degradation via HPLC and UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to evaluate biological activity shifts .
- Biological Assays : Compare IC₅₀ values across cancer cell lines (e.g., A549, MCF-7) and assess mechanisms like autophagy modulation or kinase inhibition .
- Computational Modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .
Q. How can computational methods predict the compound’s binding modes with biological targets?
- Methodology :
- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with targets (e.g., PI3K or EGFR kinases). Validate with MD simulations to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with oxazole’s ether group) .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ discrepancies in A549 cells) and standardize assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal Assays : Confirm autophagy modulation (LC3-II Western blot) alongside apoptosis assays (Annexin V/PI staining) to rule off-target effects .
Q. How can reaction path search methods improve synthetic efficiency?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in key steps (e.g., oxazole ring closure) .
- High-Throughput Screening : Test solvent/base combinations in microreactors to optimize yield and reduce trial-and-error .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodology :
- Byproduct Removal : Use gradient elution in preparative HPLC for polar impurities .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .
Tables for Key Data
Table 1 : Example Biological Activity Data for Pyrazolo[1,5-a]pyrazinone Derivatives
| Compound Modification | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl substituent | A549 | 2.1 | Autophagy modulation | |
| Chlorophenyl analog | MCF-7 | 3.8 | PI3K inhibition |
Table 2 : Computational Parameters for Binding Affinity Prediction
| Parameter | Value (kcal/mol) | Software | Target Protein |
|---|---|---|---|
| Docking Score (Oxazole group) | -9.2 | AutoDock Vina | EGFR kinase |
| Binding Energy (MD simulation) | -8.7 ± 0.3 | GROMACS | PI3K |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
